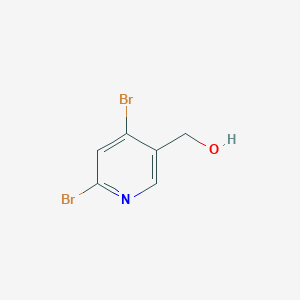
(4,6-Dibromopyridin-3-yl)methanol
Vue d'ensemble
Description
“(4,6-Dibromopyridin-3-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as pyridines . It is a solid or liquid substance that is white to yellow in color .
Molecular Structure Analysis
The molecular structure of “(4,6-Dibromopyridin-3-yl)methanol” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Applications De Recherche Scientifique
Synthesis of Complex Salts : Cook and Halcrow (2015) demonstrated the synthesis of complex salts using 4-hydroxy-2,6-dibromopyridine, which was treated with deprotonated pyrazole. These complex salts showed unique spin-state behavior at different temperatures, highlighting their potential in materials science (Cook & Halcrow, 2015).
Characterization of New Compounds : Percino, Chapela, and Rodríguez-Barbarín (2005) characterized a new compound formed by the condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde. The study provides insights into the structural properties of such compounds (Percino et al., 2005).
Impact on Lipid Dynamics : Nguyen et al. (2019) explored how methanol influences lipid dynamics in biological and synthetic membranes. This is pertinent in understanding the role of solvents like methanol in biomembrane studies (Nguyen et al., 2019).
Protonation and Hydrogen Bonding : Böck et al. (2021) reported on the synthesis and structural characterization of mono-hydrobromide salts with different protonation sites and hydrogen bonding patterns. Such studies are crucial in understanding the molecular interactions in chemical compounds (Böck et al., 2021).
Application in Catalyst Synthesis : Zhang et al. (2007) discussed the use of mono-arylpyridyl bromides, obtained through a Suzuki reaction catalyzed by palladacycle, in synthesizing bioactive compounds. This study highlights the potential applications in pharmaceutical and chemical industries (Zhang et al., 2007).
Methanol-to-Olefins Process : Tian et al. (2015) provided an overview of the methanol-to-olefins (MTO) reaction, emphasizing its significance in both fundamental research and industrial application. This is particularly relevant in the context of converting methanol into more valuable products (Tian et al., 2015).
Catalytic C–C Coupling : Moran et al. (2011) described the use of a homogeneous iridium catalyst for direct C–C coupling of methanol with allenes. This study opens new avenues for using methanol as a building block in chemical synthesis (Moran et al., 2011).
Propriétés
IUPAC Name |
(4,6-dibromopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLBNODTXQUOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dibromopyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B1436101.png)
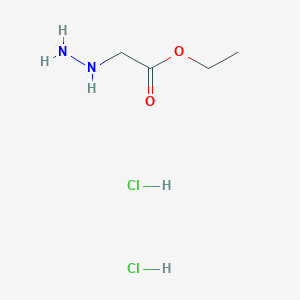
iodonium p-toluenesulfonate](/img/structure/B1436104.png)
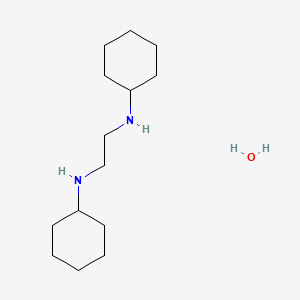


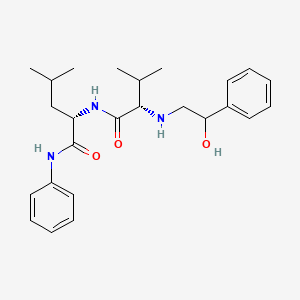


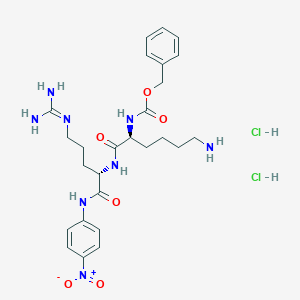

![3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide](/img/structure/B1436121.png)

